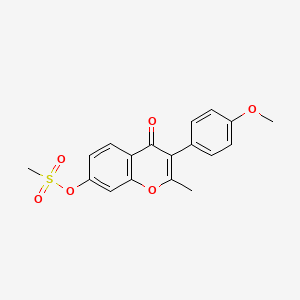

![molecular formula C10H14N2O2S B2778535 3-丙基-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-1,1-二氧化物 CAS No. 21639-09-8](/img/structure/B2778535.png)

3-丙基-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

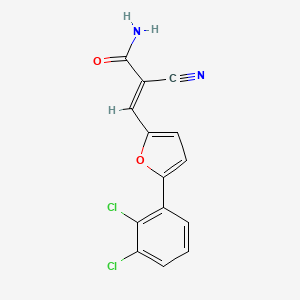

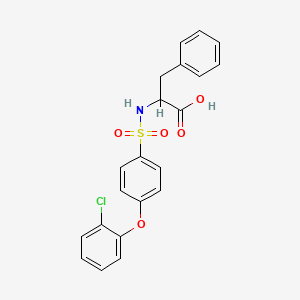

“3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a compound that belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides . This class of compounds is known for their various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based compounds involves a series of chemical reactions . The process involves the design and synthesis of novel strobilurins analogues, which are then tested against various phytopathogenic fungi . The synthesis process also involves the cyclization of amidines substituted with a 2-chloro-benzenesulfonamide moiety .Molecular Structure Analysis

The molecular structure of “3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is based on the 1,2,4-benzothiadiazine 1,1-dioxide ring . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Chemical Reactions Analysis

The chemical reactions involved in the formation of “3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” include the cyclization of amidines substituted with a 2-chloro-benzenesulfonamide moiety . This reaction is carried out by refluxing the substrates in pyridine in the presence of equimolar DBU .科学研究应用

合成和化学性质

- 合成途径:研究探索了噻二嗪衍生物的高效合成途径,突出了它们在药物化学和工业应用中的相关性。一项研究展示了通过二氢苯并[f][1,2,5]噻二氮杂菲 1,1-二氧化物的环收缩,高效合成了 4H-苯并[b][1,4]噻嗪 1,1-二氧化物,表明了它们的药理学潜力(Fülöpová et al., 2015)。

- 发散合成:发现了一类新型的 2-苄基-3-苯基-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪,展示了这些化合物在合成苯并咪唑和苯并噻唑方面的多功能性(Naresh et al., 2014)。

生物学应用

- 抗菌和抗氧化活性:已经合成了新型的具有生物活性的苯并噻嗪衍生物,显示出显着的抗菌和 DPPH 自由基清除活性,强调了它们在开发新治疗剂方面的潜力(Zia-ur-Rehman et al., 2009)。

- 催化应用:这些化合物已被用作合成各种有机衍生物的高效催化剂,突出了它们在绿色化学和有机合成中的效用(Khazaei et al., 2015)。

药物研究

- 认知增强剂:对氟代苯并噻二嗪二氧化物的研究已经确定了对 AMPA 受体具有强活性的化合物,在对大鼠口服给药后显示出作为认知增强剂的希望,强调了其在神经病学中的治疗应用潜力(Francotte et al., 2010)。

- 抗菌活性:新型苯并噻二嗪的合成及其针对各种微生物的抗菌活性评估表明它们作为新型抗菌剂的潜力(Deohate et al., 2005)。

作用机制

Target of Action

The primary targets of 3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle cells of the heart and pancreas .

Mode of Action

This compound acts as an activator of ATP-sensitive potassium channels . By opening these channels, it allows potassium ions to flow out of the cell. This hyperpolarizes the cell membrane, making it less likely to depolarize and fire an action potential . This can lead to a decrease in muscle contractility, particularly in the heart and smooth muscle tissue .

Biochemical Pathways

The activation of ATP-sensitive potassium channels by this compound affects several biochemical pathways. It can lead to vasodilation, reducing blood pressure and potentially having antihypertensive effects . It can also inhibit insulin release, which could have implications for glucose metabolism and potentially antidiabetic effects .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a more complete understanding.

Result of Action

The activation of ATP-sensitive potassium channels by this compound can have several cellular effects. It can decrease the excitability of cells, leading to a decrease in muscle contractility . This can result in a decrease in blood pressure and potentially provide antihypertensive effects . Additionally, the inhibition of insulin release can affect glucose metabolism, potentially providing antidiabetic effects .

属性

IUPAC Name |

3-propyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-5-10-11-8-6-3-4-7-9(8)15(13,14)12-10/h3-4,6-7,10-12H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAXNFKXCQNXOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1NC2=CC=CC=C2S(=O)(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-propyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-Bis(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2778452.png)

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2778464.png)

![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2778465.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylpropanamide](/img/structure/B2778467.png)